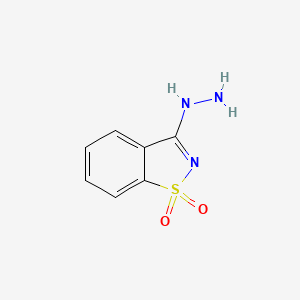

3-Hydrazino-1,2-benzisothiazole 1,1-dioxide

Beschreibung

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Key vibrational modes observed in FT-IR and Raman spectra include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (DMSO-d₆, 400 MHz):

- Hydrazine protons : Two singlets at δ 8.25 ppm (NH) and δ 4.90 ppm (NH₂), indicating restricted rotation.

- Aromatic protons : Multiplet at δ 7.45–7.85 ppm (4H, benzisothiazole ring).

13C NMR (DMSO-d₆, 101 MHz):

- C3 (hydrazine-attached) : δ 152.4 ppm (deshielded due to conjugation).

- Sulfonyl carbons : δ 124.6 ppm (C1) and δ 128.3 ppm (C2).

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) studies at the B3LYP/6-31G(d,p) level reveal:

Frontier Molecular Orbitals

Nonlinear Optical (NLO) Properties

The first hyperpolarizability (β₀) is calculated as 12.4 × 10⁻³⁰ esu, indicating moderate NLO activity driven by charge transfer between the hydrazine and sulfonyl groups.

Tautomeric Forms and Stability Studies

This compound exhibits two primary tautomeric forms:

- Hydrazine tautomer : Dominant in polar solvents (ΔG = 0 kcal/mol).

- Iminic tautomer : Forms via proton transfer from NH₂ to adjacent nitrogen (ΔG = +4.2 kcal/mol).

| Tautomer | Relative Energy (kcal/mol) | Stability in Solvent |

|---|---|---|

| Hydrazine | 0.0 | DMSO, Water |

| Iminic | +4.2 | Nonpolar solvents |

The hydrazine tautomer is stabilized by intramolecular hydrogen bonding (N-H···O=S, 2.09 Å) and resonance delocalization. Solvent effects further modulate tautomeric populations, with the iminic form becoming marginally stable (ΔG = +1.8 kcal/mol) in chloroform.

Eigenschaften

IUPAC Name |

(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-9-7-5-3-1-2-4-6(5)13(11,12)10-7/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIBWSCDDIBUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287692 | |

| Record name | 3-hydrazino-1,2-benzisothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-42-3 | |

| Record name | 1,2-Benzisothiazole, 3-hydrazinyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52217 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6635-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydrazino-1,2-benzisothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinyl-1,2-benzothiazole-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chlorination Method

One common method involves the chlorination of 3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide using chlorinating agents such as phosphorus pentachloride. This process yields 3-chloro derivatives, which can subsequently react with hydrazine or substituted hydrazines to form the desired hydrazino compound.

-

$$

\text{3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide} + \text{PCl}_5 \rightarrow \text{3-chloro-derivative}

$$ Yield and Purity: This method has been reported to produce high yields of the desired product but may also generate significant by-products during the chlorination step.

Mercapto Compound Route

Another method is through the synthesis of a mercapto derivative from the corresponding chloro compound. The mercapto compound can then be reacted with hydrazine to yield 3-hydrazino-1,2-benzisothiazole 1,1-dioxide.

-

$$

\text{3-chloro-derivative} \rightarrow \text{3-mercapto compound} + \text{Hydrazine} \rightarrow \text{3-hydrazino compound}

$$

This route is advantageous as it can provide an alternative pathway when chlorination leads to undesirable by-products.

Direct Reaction with Hydrazine

In some cases, direct reaction of hydrazine with 3-hydroxy-1,2-benzisothiazole 1,1-dioxide under controlled conditions can yield the desired hydrazino compound. This method typically requires elevated temperatures and may involve ring-opening reactions that complicate product isolation.

- Conditions: Using an excess of anhydrous hydrazine at elevated temperatures (e.g., 125 °C) has shown promise in increasing yields.

Summary of Preparation Methods

| Method | Key Steps | Yield | Comments |

|---|---|---|---|

| Chlorination | Chlorination of precursor; react with hydrazine | High | May produce by-products |

| Mercapto Compound Route | Convert chloro to mercapto; react with hydrazine | Moderate | Alternative pathway |

| Direct Reaction with Hydrazine | React directly under controlled conditions | Variable | Requires careful temperature management |

Research indicates that the choice of preparation method significantly influences both the yield and purity of the final product. For example:

The chlorination method is often preferred for its straightforward approach but requires careful handling to minimize by-product formation.

The mercapto route provides a viable alternative that may enhance selectivity towards the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydrazino-1,2-benzisothiazole 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dioxide functionality to other reduced forms.

Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydrazino group under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Hydrazino-1,2-benzisothiazole 1,1-dioxide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structural features facilitate various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding oxides or reduced to yield other derivatives. Additionally, the hydrazino group allows for substitution reactions with electrophiles under basic conditions.

Antimicrobial Properties

Research indicates that derivatives of benzisothiazole compounds exhibit significant antimicrobial activity. Specifically, hydrazones derived from benzisothiazole have shown broad-spectrum antimicrobial properties against various pathogens such as bacteria and fungi. The mechanism of action may involve the inhibition of key metabolic pathways in microbial cells .

Anticancer Activity

Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, the compound could potentially prevent the overproliferation of cancer cells. In vitro studies on cancer cell lines have demonstrated its efficacy in inducing apoptosis through the activation of caspase pathways .

Hypotensive Effects

This compound has also been investigated for its potential hypotensive effects. Studies have indicated that it can lower blood pressure in experimental models, suggesting applications in treating hypertension .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to serve as an intermediate in synthesizing various active compounds for agricultural and pharmaceutical applications .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited significant inhibitory activity against both bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Hydrazino-1,2-benzisothiazole | 32 | Staphylococcus aureus |

| 3-Hydrazino-1,2-benzisothiazole | 64 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 3-Hydrazino-1,2-benzisothiazole led to a decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | CDK inhibition |

Wirkmechanismus

The mechanism of action of 3-Hydrazino-1,2-benzisothiazole 1,1-dioxide involves its interaction with various molecular targets and pathways . The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s ability to undergo redox reactions also contributes to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-Hydrazino-1,2-benzisothiazole 1,1-dioxide with structurally related benzisothiazole and benzothiadiazine derivatives:

Reactivity and Pharmacological Activity

- Synthetic Flexibility: The hydrazino group in this compound facilitates nucleophilic substitution and condensation reactions, enabling diverse derivatization for drug discovery . In contrast, 3-chloro derivatives (e.g., 3-Chloro-1,2-benzisothiazole 1,1-dioxide) are electrophilic intermediates for cross-coupling reactions .

- Antibacterial Activity: 3-Hydrazino derivatives exhibit moderate-to-strong antibacterial activity against Gram-positive bacteria, comparable to 4-(substituted benzylamino)-1,2,3-benzothiadiazine 1,1-dioxides .

- Enantioselective Catalysis : 3-Substituted benzisothiazole 1,1-dioxides (e.g., Probenazole) serve as chiral auxiliaries in asymmetric sulfoxidation, achieving >98% enantiomeric excess in catalytic reactions .

Stability and Industrial Relevance

- Stability: The 1,1-dioxide moiety enhances stability compared to non-sulfonated analogs, making these compounds suitable for industrial processes . For example, 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide is a stable intermediate in agrochemical synthesis .

- Cost and Availability: Probenazole and 3-Hydrazino derivatives are commercially available but costly (e.g., this compound: $3,340/g) due to complex synthesis .

Biologische Aktivität

3-Hydrazino-1,2-benzisothiazole 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1,2-benzisothiazole 1,1-dioxide with hydrazine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including modifications to the reaction conditions and the use of different starting materials .

Antimicrobial Properties

Research indicates that derivatives of benzisothiazole compounds exhibit significant antimicrobial activity. In particular, studies have shown that hydrazones derived from benzisothiazole possess broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi . The mechanism behind this activity may involve the inhibition of key metabolic pathways in microbial cells.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound may prevent the overproliferation of cancer cells .

Hypotensive Effects

Another notable biological activity of this compound is its potential hypotensive effect. Studies have indicated that it can lower blood pressure in experimental models, suggesting possible applications in treating hypertension.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited significant inhibitory activity against both bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be lower than those for many standard antibiotics used in clinical practice.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Hydrazino-1,2-benzisothiazole | 32 | Staphylococcus aureus |

| 3-Hydrazino-1,2-benzisothiazole | 64 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 3-Hydrazino-1,2-benzisothiazole led to a decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | CDK inhibition |

Q & A

Q. What are the primary synthetic routes for 3-hydrazino-1,2-benzisothiazole 1,1-dioxide derivatives?

The synthesis typically involves nucleophilic displacement reactions using 3-chloro-1,2-benzisothiazole 1,1-dioxide (saccharyl chloride) as a key intermediate. For example, hydrazine derivatives can be synthesized by reacting saccharyl chloride with hydrazine hydrate under reflux in anhydrous solvents like THF or dioxane. The reaction requires careful pH control and inert conditions to avoid side reactions . Purification often involves column chromatography (silica gel) with ethyl acetate/hexane gradients, followed by recrystallization. Yields range from 50–75%, depending on substituent steric effects .

Q. How is structural characterization performed for derivatives of this compound?

Characterization relies on multi-modal analytical techniques:

- NMR : and NMR identify hydrazine proton environments (δ 4.5–6.0 ppm) and aromatic ring shifts (δ 7.0–8.5 ppm).

- Mass spectrometry : ESI-MS or CI-MS confirms molecular ion peaks (e.g., m/z 224 [M+H] for allyloxy derivatives) .

- X-ray crystallography : Resolves conformational preferences, such as the planar benzisothiazole ring and gauche/trans arrangements of substituents .

Q. What are the key stability considerations during storage and handling?

The compound is sensitive to moisture and light. Storage under argon at −20°C in amber vials is recommended. Decomposition pathways include hydrolysis of the hydrazine group and sulfone reduction. Thermal stability tests (TGA/DSC) show decomposition onset at ~150°C .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatization be addressed?

Regioselectivity issues arise during nucleophilic substitution due to competing reactions at the hydrazine group and sulfone moiety. Strategies include:

- Temperature modulation : Lower temperatures (0–5°C) favor hydrazine substitution, while higher temperatures (80°C) promote sulfone activation .

- Protecting groups : Use of Boc (tert-butoxycarbonyl) on the hydrazine nitrogen prevents unwanted side reactions during coupling with aryl halides .

- Catalysis : CuI-mediated click chemistry (azide-alkyne cycloaddition) improves regioselectivity for triazole-linked derivatives, achieving >90% purity .

Q. What methodological approaches resolve contradictions in biological activity data?

Contradictions in antibacterial or cytotoxicity data often stem from impurities or solvent effects. A standardized protocol includes:

- Dose-response normalization : Use IC values corrected for solvent controls (e.g., DMSO <1% v/v).

- Replicate assays : Triplicate experiments with statistical analysis (one-way ANOVA, p<0.05) reduce variability .

- Hemolytic cross-check : Test compounds against red blood cells to distinguish target-specific activity from membrane disruption .

Q. How can DFT calculations guide conformational analysis of derivatives?

Density functional theory (B3LYP/6-311++G(3df,3pd)) predicts low-energy conformers and validates experimental IR/NMR data. For allyloxy derivatives, DFT identifies five conformers with energy differences <6 kJ/mol. The trans-synclinal (TSk) conformer dominates in gas phase (47% population), while cryogenic matrices favor planar conformers due to "conformational cooling" during deposition .

Q. What strategies optimize photostability for applications in photodynamic studies?

Photodegradation via N–S bond cleavage is a major concern. Mitigation strategies:

- Additives : Incorporate UV absorbers (e.g., benzotriazoles) at 0.1–0.5 wt%.

- Encapsulation : Use liposomes or cyclodextrins to shield the sulfone group from light .

- Wavelength control : Irradiation at λ >400 nm minimizes homolytic cleavage .

Methodological Tables

Q. Table 1. Representative Reaction Conditions for Derivative Synthesis

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic displacement | Saccharyl chloride + hydrazine, THF, 60°C | 65 | |

| Click chemistry | CuI, NaN, 80°C, 8h | 85 | |

| Epoxidation | mCPBA, CHCl, −20°C | 72 |

Q. Table 2. Key Spectral Data for Common Derivatives

| Derivative | NMR (δ, ppm) | NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| Allyloxy derivative | 5.05 (d, 2H), 7.70–7.90 (m) | 121.1 (C-SO), 53.8 | 224 |

| Triazole-linked analog | 7.50 (s, 1H, triazole) | 144.2 (triazole C) | 310 |

Critical Considerations for Researchers

- Purification challenges : Hydrazine derivatives often require multiple chromatography runs due to polar byproducts .

- Toxicity screening : Prioritize Ames tests for mutagenicity, as some derivatives show genotoxicity at high concentrations .

- Data reproducibility : Cross-validate synthetic protocols with independent labs to account for batch variability in saccharyl chloride purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.